molecular formula C19H17BrClNO2S B11657220 4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate

4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate

Cat. No.: B11657220
M. Wt: 438.8 g/mol
InChI Key: HYFQXPOIAUFGGM-UHFFFAOYSA-N
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Description

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE is a synthetic organic compound that features a bromine atom, a piperidine ring, and a chlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE typically involves multi-step organic reactions. One common method involves the reaction of 4-bromo-2-aminophenol with piperidine-1-carbothioyl chloride to form the intermediate 4-bromo-2-(piperidine-1-carbothioyl)phenol. This intermediate is then reacted with 2-chlorobenzoyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of oxidized products such as ketones or carboxylic acids.

    Reduction: Formation of reduced products such as alcohols.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The piperidine ring and the carbothioyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(piperidin-1-ylcarbothioyl)phenyl benzoate
  • 4-Bromo-2-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate

Uniqueness

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C19H17BrClNO2S

Molecular Weight

438.8 g/mol

IUPAC Name

[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 2-chlorobenzoate

InChI

InChI=1S/C19H17BrClNO2S/c20-13-8-9-17(24-19(23)14-6-2-3-7-16(14)21)15(12-13)18(25)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2

InChI Key

HYFQXPOIAUFGGM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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